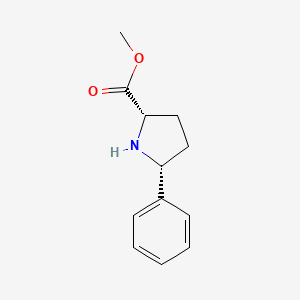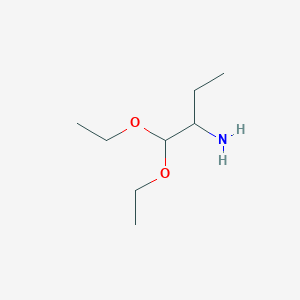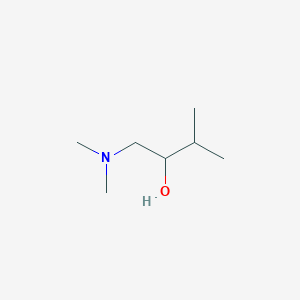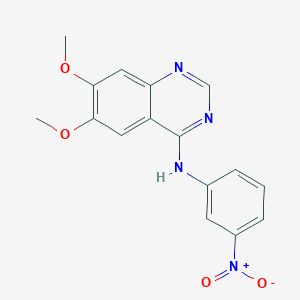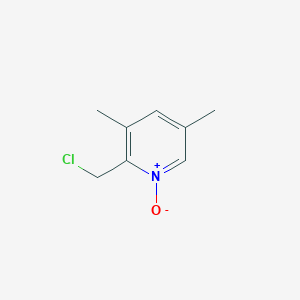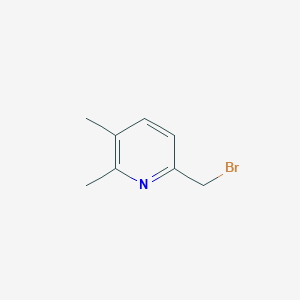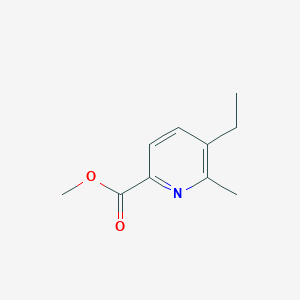
(5-Butylthiophen-2-yl)methanol
Vue d'ensemble
Description
“(5-Butylthiophen-2-yl)methanol” is a chemical compound with the CAS Number: 153561-68-3 . It has a molecular weight of 170.28 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14OS/c1-2-3-4-8-5-6-9(7-10)11-8/h5-6,10H,2-4,7H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a storage temperature of 2-8°C .Applications De Recherche Scientifique
Methanol Conversion in Catalysis
One significant application of methanol, closely related to (5-Butylthiophen-2-yl)methanol, is its role in catalytic processes. Studies have shown that methanol can be converted into hydrocarbons over acidic zeolite H-ZSM-5, where the formation of ethene is mechanistically separated from the formation of higher alkenes (Svelle et al., 2006). This finding is crucial for understanding and controlling the ethene/propene selectivity in methanol-to-alkenes catalysis.
Organocatalytic Domino Reactions
Methanol's derivatives, such as this compound, find important use in organocatalytic domino reactions. These reactions allow for the asymmetric synthesis of highly functionalized tetrahydrothiophenes, which are significant in biochemistry, pharmaceutical science, and nanoscience (Brandau et al., 2006). These reactions yield diastereomerically pure compounds with excellent enantioselectivities.
Methanol as a H-Transfer Reactant
Methanol serves as a clean and efficient H-transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones (Pasini et al., 2014). This process, which is conducted under mild conditions, reveals methanol's versatility and efficiency in organic synthesis.
Methanol in Membrane Reactor Technology
In another realm, methanol is highlighted for its role in hydrogen generation via membrane reactor technology. It serves as a building block for complex chemical compounds and plays a crucial role in reducing CO2 emissions (Dalena et al., 2018). Methanol synthesis is a significant hydrogen consumption source, emphasizing its importance in sustainable chemical processes.
Safety and Hazards
Orientations Futures
While specific future directions for “(5-Butylthiophen-2-yl)methanol” are not available, research in the field of methanol synthesis is ongoing. For instance, the power-to-methanol chain is being reviewed from a process system engineering perspective . This includes detailed assessments of major technologies, such as electrolysis technologies and catalyst developments .
Propriétés
IUPAC Name |
(5-butylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-2-3-4-8-5-6-9(7-10)11-8/h5-6,10H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCBCUQDXYGFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(S1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


